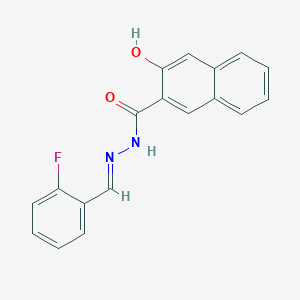

N'-(2-fluorobenzylidene)-3-hydroxy-2-naphthohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

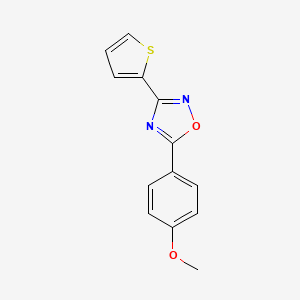

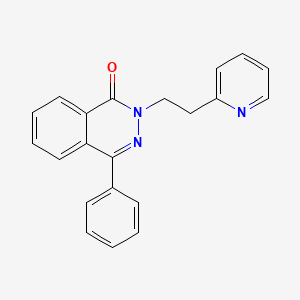

N'-(2-fluorobenzylidene)-3-hydroxy-2-naphthohydrazide is a Schiff base compound known for its interesting molecular structure and potential applications in various fields of chemistry. Schiff bases are compounds formed by the condensation of an amine with an aldehyde or ketone, possessing a characteristic C=N bond. These compounds have attracted attention due to their ease of synthesis, structural diversity, and versatile chemical properties.

Synthesis Analysis

The synthesis of Schiff bases like N'-(2-fluorobenzylidene)-3-hydroxy-2-naphthohydrazide typically involves a condensation reaction between an aldehyde and a hydrazide. For example, a related Schiff base, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, was synthesized through the condensation of 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde (Yathirajan et al., 2007).

Applications De Recherche Scientifique

Organic Field Effect Transistors

Naphthalene derivatives, including those containing halogen elements such as fluorine, have been synthesized and applied in organic field effect transistors (OFETs). These materials demonstrate high thermal stability and low LUMO energy levels, facilitating air-stable electron transport. Devices based on these materials have shown significant electron mobility and high on/off ratios, making them promising for electronic applications. The microstructure and morphology of the thin films have been investigated to understand their distinct electrical performance, highlighting the role of fluorinated substituents in optimizing molecular arrangement and device performance (Peng & Li, 2018).

Multianalyte Detection and Imaging

A novel photochromic diarylethene bifunctional chemosensor incorporating a hydroxybenzylidene-2-naphthohydrazide group has been developed for multianalyte detection and imaging in live cells. This sensor exhibits multicontrollable and photoswitchable properties, with significant fluorescence enhancement upon interaction with specific metal ions. It has been successfully used as a "naked-eye" colorimetric sensor and for intracellular Al3+ detection, showcasing its potential in analytical chemistry and biological applications (Wang et al., 2019).

Vibrational and Structural Analysis

In-depth vibrational and structural analysis of N′-[(E)-4-Hydroxybenzylidene]-2-(naphthalen-2-yloxy) acetohydrazide has been conducted using DFT-B3LYP/6-311G calculations. This study has provided valuable insights into the compound's bond lengths, vibrational frequencies, and the impact of intra-molecular hydrogen bonding on its properties. This research contributes to a better understanding of the structural and vibrational characteristics of similar compounds, which is crucial for their application in various scientific fields (Srivastava et al., 2014).

Antimicrobial and Herbicidal Activities

The antimicrobial and herbicidal activities of ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides have been explored. These compounds exhibit significant biological activities, including inhibition of photosynthetic electron transport and antimicrobial effects against various bacterial strains. Their structure-activity relationships have been discussed, providing insights into their potential applications in agriculture and medicine (Kos et al., 2013).

Propriétés

IUPAC Name |

N-[(E)-(2-fluorophenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O2/c19-16-8-4-3-7-14(16)11-20-21-18(23)15-9-12-5-1-2-6-13(12)10-17(15)22/h1-11,22H,(H,21,23)/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXFHBCLORKRHK-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=CC=C3F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=CC=C3F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(2-fluorophenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-(3aS,6aS)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579351.png)

![7-isopropyl-N-methyl-N-[3-(methylthio)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5579355.png)

![2-amino-4-(5-ethyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5579359.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5579384.png)

![(4aS*,7aR*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579437.png)

![N,5-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5579440.png)